molecular formula C37H62N7O16P B1261789 celebeside A

celebeside A

Cat. No.: B1261789
M. Wt: 891.9 g/mol
InChI Key: ZNDBFMZHMCOFLG-OIVLRYCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celebeside A is a cyclic depsipeptide that was isolated from the marine sponge Siliquariaspongia mirabilis . It belongs to a class of celebesides that are characterized by a structure comprising a polyketide moiety and five amino acid residues . Its structure includes uncommon features such as a 3-carbamoyl threonine and a critical phosphoserine residue, the latter of which is essential for its biological activity . In a single-round HIV-1 infectivity assay, this compound was found to neutralize the virus with an IC50 value of 1.9 ± 0.4 μg/mL . The presence of the phosphoserine is a key determinant of this anti-HIV activity, as the non-phosphorylated analog, Celebeside C, was inactive at concentrations as high as 50 μg/mL . This structure-activity relationship makes this compound a valuable compound for researching viral entry inhibition and for guiding the design of novel anti-viral agents . The broader family of marine peptides to which it belongs has attracted significant attention for their potential as novel therapeutics due to their unique chemical structures and diverse biological activities . This product is intended for research purposes only.

Properties

Molecular Formula

C37H62N7O16P

Molecular Weight

891.9 g/mol

IUPAC Name

1-[(3S,6S,9S,12R,15R,19E,21E,24S,25R,26S)-9-[(2S)-1-amino-1-oxopropan-2-yl]-15,24-dihydroxy-4,25-dimethyl-2,5,8,11,14,18-hexaoxo-26-[(2R)-pentan-2-yl]-6-(phosphonooxymethyl)-3-propan-2-yl-1-oxa-4,7,10,13,17-pentazacyclohexacosa-19,21-dien-12-yl]ethyl carbamate

InChI

InChI=1S/C37H62N7O16P/c1-9-13-19(4)30-20(5)24(45)14-11-10-12-15-26(47)40-16-25(46)32(49)43-28(22(7)59-37(39)54)34(51)42-27(21(6)31(38)48)33(50)41-23(17-58-61(55,56)57)35(52)44(8)29(18(2)3)36(53)60-30/h10-12,15,18-25,27-30,45-46H,9,13-14,16-17H2,1-8H3,(H2,38,48)(H2,39,54)(H,40,47)(H,41,50)(H,42,51)(H,43,49)(H2,55,56,57)/b11-10+,15-12+/t19-,20-,21+,22?,23+,24+,25-,27+,28-,29+,30+/m1/s1

InChI Key

ZNDBFMZHMCOFLG-OIVLRYCESA-N

Isomeric SMILES

CCC[C@@H](C)[C@H]1[C@@H]([C@H](C/C=C/C=C/C(=O)NC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)COP(=O)(O)O)[C@H](C)C(=O)N)C(C)OC(=O)N)O)O)C

Canonical SMILES

CCCC(C)C1C(C(CC=CC=CC(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)COP(=O)(O)O)C(C)C(=O)N)C(C)OC(=O)N)O)O)C

Synonyms

celebeside A

Origin of Product

United States

Isolation and Source Organism Research of Celebeside a

Discovery and Initial Isolation from Marine Sponges (e.g., Siliquariaspongia mirabilis)

Celebeside A is a complex depsipeptide that was first reported as a new natural product following its isolation from the marine sponge Siliquariaspongia mirabilis. wikipedia.orgdutchcaribbeanspecies.orgnih.gov As part of a research initiative focused on discovering new bioactive compounds from marine organisms, an aqueous extract from an Indonesian collection of S. mirabilis demonstrated notable activity in HIV-1 neutralization, antifungal, and cytotoxicity assays. wikipedia.orgdutchcaribbeanspecies.org This promising bioactivity prompted a detailed investigation to identify the active constituents.

The isolation process was guided by bioassays, a method where chemical fractions of an extract are tested for biological activity to progressively purify the active components. wikipedia.orgdutchcaribbeanspecies.org Through this bioassay-guided fractionation, researchers successfully isolated a group of six new depsipeptides. wikipedia.orgdutchcaribbeanspecies.org This group included three related compounds designated as celebesides A, B, and C. wikipedia.orgdutchcaribbeanspecies.org

The structural elucidation of these novel compounds was accomplished through extensive spectroscopic analysis. wikipedia.orgdutchcaribbeanspecies.orgnih.gov High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of this compound revealed a molecular formula of C₃₇H₆₂N₇O₁₆P, which indicated the presence of a phosphate (B84403) group. wikipedia.orgdutchcaribbeanspecies.org Further detailed analysis using 1D and 2D nuclear magnetic resonance (NMR) experiments and ESI-MS/MS techniques allowed for the complete determination of its complex structure. wikipedia.orgdutchcaribbeanspecies.orgnih.gov this compound was identified as an unusual cyclic depsipeptide, characterized by a polyketide moiety and five amino acid residues, including a rare 3-carbamoyl threonine and a phosphoserine residue. wikipedia.orgdutchcaribbeanspecies.orgnih.gov

The sponge from which this compound was first isolated, Siliquariaspongia mirabilis, is a member of the Theonellidae family. wikipedia.orgdutchcaribbeanspecies.org This family of sponges is well-documented as a prolific source of unique and biologically active natural products. wikipedia.orgdutchcaribbeanspecies.org

Table 1: Discovery and Isolation of this compound

Aspect Details
Compound Name This compound
Source Organism Siliquariaspongia mirabilis (Marine Sponge)
Family Theonellidae
Initial Discovery Bioassay-guided fractionation of an Indonesian sponge extract
Key Structural Features Cyclic depsipeptide, Polyketide moiety, Phosphoserine residue
Molecular Formula C₃₇H₆₂N₇O₁₆P

Ecological and Geographic Distribution of Producing Organisms

The primary source organism of this compound, the marine sponge Siliquariaspongia mirabilis, belongs to the family Theonellidae, a group of "lithistid" demosponges. wikipedia.orgdutchcaribbeanspecies.org Sponges of this family are predominantly found in the Indo-Pacific region. sealifebase.senih.gov The specific sample of S. mirabilis that yielded this compound was collected from Indonesian waters, with related research on the same sponge species pinpointing collections from Sulawesi. dutchcaribbeanspecies.orgnih.gov

Theonellidae sponges, including the closely related and chemically rich genus Theonella, are common inhabitants of reef ecosystems throughout the Indian and Pacific Oceans. nih.gov They occupy a range of depths, with some species found from 20 meters down to nearly 200 meters. sealifebase.se As sessile, filter-feeding organisms, they are a fundamental part of the benthic communities in these tropical marine environments. diva-portal.org The broader Indo-Pacific area, particularly the waters around Indonesia, is recognized as a global hotspot for marine biodiversity and is considered a distributional center for reef sponges. marinespecies.org

The distribution of lithistid sponges is not confined to the Indo-Pacific; species are also found in other marine ecoregions, such as the Caribbean. researchgate.net However, the specific chemical variants and the species that produce them often have distinct geographical ranges. For instance, while S. mirabilis from Indonesia produces celebesides, a sample of the same species collected in Chuuk, Micronesia, was found to produce other classes of depsipeptides, such as mirabamides. dutchcaribbeanspecies.org This variation in metabolite production depending on the geographic location is a common phenomenon in marine natural products chemistry.

Table 2: Geographic and Ecological Profile of the Source Organism

Category Description
Genus Siliquariaspongia
Family Theonellidae
Order Tetractinellida
Phylum Porifera
Geographic Range Primarily Indo-Pacific, including Indonesia (Sulawesi) and Micronesia (Chuuk)
Habitat Marine reef ecosystems; benthic environments
Depth Range Varies; related species found from shallow waters to depths of ~200m

Investigation of Host-Symbiont Relationships and Metabolite Origin

There is a substantial and growing body of evidence suggesting that many of the complex secondary metabolites isolated from marine sponges are not produced by the sponge cells themselves, but by symbiotic microorganisms living within the sponge tissue. marinespecies.orgresearchgate.netlbl.gov Sponges are known to host dense and diverse microbial communities, and this sponge-microbe consortium, often referred to as a "holobiont," is considered the true source of many bioactive compounds. sealifebase.se

For the Theonellidae family of sponges, to which Siliquariaspongia mirabilis belongs, research has increasingly pointed to a specific group of filamentous bacteria, 'Candidatus Entotheonella', as the actual biosynthetic producers of a vast array of polyketide and peptide-based natural products. nih.govresearchgate.netnih.gov These symbionts live within the sponge's mesohyl. researchgate.net Genomic studies on 'Candidatus Entotheonella' symbionts from the related sponge Theonella swinhoei have revealed numerous large biosynthetic gene clusters responsible for producing complex molecules. nih.govnih.gov

This compound is a hybrid molecule composed of polyketide and peptide components. The biosynthesis of such hybrid structures is a known capability of microbial symbionts like 'Candidatus Entotheonella'. marinespecies.orgresearchgate.net While the specific biosynthetic gene cluster for this compound has not yet been identified directly from a symbiont within Siliquariaspongia mirabilis, the prevailing scientific consensus is that this compound is of microbial origin. marinespecies.org The isolation of different but related compounds from the same sponge species in different locations further supports the hypothesis of a microbial source, as the composition of symbiotic microbial communities can vary geographically. dutchcaribbeanspecies.org The sponge host provides a protected, nutrient-rich environment, while the symbionts generate defensive compounds that protect the holobiont from predation and pathogens. sealifebase.seresearchgate.net

Structural Elucidation and Advanced Characterization of Celebeside a

Comprehensive Spectroscopic Techniques for Structure Determination

The foundational step in characterizing celebeside A involved a suite of spectroscopic methods to determine its primary structure and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Structure

Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments were instrumental in elucidating the complex structure of this compound. nih.govacs.orgnih.gov The ¹H NMR spectrum revealed key features of a peptide structure with a polyketide component. nih.gov This included the presence of six exchangeable NH protons, a methyl amide, six methyl doublets, and one methyl triplet. nih.gov Four olefinic protons were also identified in the downfield region of the spectrum. nih.gov

Through Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, four methines and one methylene (B1212753) group were correlated to five carbons, indicating the presence of five amino acid residues. nih.gov Further analysis using HSQC-TOCSY and COSY correlations identified a conjugated diene spin system. nih.gov This system was linked to a carbonyl group via Heteronuclear Multiple Bond Correlation (HMBC) experiments, which also played a crucial role in assembling the complete sequence of the molecule. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound in CD₃CN-D₂O (5:1) nih.gov

Position δC (ppm) δH (ppm, J in Hz)
Ddtd
1 169.5
2 123.5 6.00 (d, 15.5)
3 141.6 7.06 (dd, 15.5, 11.1)
4 131.4 6.23 (dd, 15.3, 11.1)
5 140.2 6.05 (dd, 15.3, 6.6)
6 38.5 2.30 (m)
7 70.6 3.55 (m)
8 38.5 1.65 (m)
9 78.7 3.41 (m)
10 34.3 1.85 (m)
11 37.5 1.15 (m), 1.35 (m)
12 21.0 1.25 (m)
13 11.9 0.82 (t, 7.1)
Me-8 14.5 0.794 (d, 7.0)
Me-10 18.0 0.796 (d, 6.0)
Val
α 60.5 4.47 (d, 8.9)
β 31.5 2.05 (m)
γ 19.5 0.93 (d, 6.4)
γ' 19.0 0.74 (d, 6.6)
P-Ser
α 55.8 4.65 (m)
β 63.0 3.95 (m)
βMeAsn
α 51.5 4.92 (d, 5.5)
β 43.9 2.85 (m)
γ 175.0
β-Me 12.5 1.17 (d, 6.4)
Ala
α 50.5 4.55 (q, 7.1)
β 17.5 1.10 (d, 7.1)
Cbt
α 59.5 4.60 (d, 7.5)
β 68.5 4.80 (d, 7.5)
γ 172.5

Data recorded at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are referenced to residual CD₃CN.

Advanced Stereochemical Assignment Methodologies

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing complex natural products like this compound.

J-based Analysis and Quantum Mechanical Calculations for Relative Configuration

The relative configurations of the chiral centers within the polyketide moiety of this compound were established using a combination of J-based configurational analysis and quantum mechanical calculations. nih.govacs.orgnih.gov This integrated approach is particularly useful for acyclic carbon chains within a macrocycle, where experimental coupling constants may not fall into clear 'large' or 'small' categories. nih.gov The E geometries of the Δ²,³ and Δ⁴,⁵ double bonds were determined from the large ³J(H,H) coupling constants of 15.5 Hz and 15.3 Hz, respectively. nih.gov For the chiral centers at C-7, C-8, C-9, and C-10, the relative configurations were determined to be 7S, 8R, 9S, and 10R. nih.gov These assignments were self-consistent and corroborated by ROESY correlations. nih.gov The erythro configuration of the β-methylasparagine (βMeAsn) residue was also confirmed using Murata's J-based configurational analysis. vulcanchem.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Absolute Configuration of Amino Acid Residues

The absolute configurations of the amino acid residues in this compound were determined using chiral High-Performance Liquid Chromatography (HPLC). nih.govsemanticscholar.orgmdpi.com This technique involves the separation of enantiomers on a chiral stationary phase. semanticscholar.orgmdpi.com For this compound, the hydrolysate containing the amino acids was analyzed, sometimes after derivatization with reagents like Marfey's reagent (FDAA), to determine the D- or L-configuration of each amino acid. semanticscholar.orgmdpi.com This analysis confirmed the presence of specific stereoisomers of the amino acid components. nih.gov

Elucidation of Unique Structural Features

The comprehensive structural elucidation of this compound revealed several unique features. It is a cyclic depsipeptide containing a polyketide moiety, identified as 7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienoic acid (Ddtd), and five amino acid residues. nih.gov Notably, it includes an uncommon 3-carbamoyl threonine and a phosphoserine residue. nih.govacs.orgnih.gov The presence of the phosphate (B84403) group is a particularly interesting feature, as the non-phosphorylated analog, celebeside C, showed significantly reduced biological activity. nih.govacs.org

Cyclic Depsipeptide Framework Characterization

The structural foundation of this compound is a 26-membered macrocyclic depsipeptide. vulcanchem.com Depsipeptides are a class of peptides where at least one amide bond is replaced by an ester linkage, a feature that contributes to their structural diversity and biological activity. vulcanchem.comnih.gov The determination of this cyclic framework was primarily achieved through extensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). nih.govacs.orgnih.gov

High-resolution ESI-MS analysis of this compound indicated a molecular formula of C₃₇H₆₂N₇O₁₆P. nih.gov The presence of a phosphate group was suggested by this formula and later confirmed by MS/MS fragmentation patterns. nih.gov Daughter ion spectra revealed a neutral loss corresponding to a phosphate group, alongside the loss of a carbamic acid residue, providing early clues to the nature of the constituent building blocks. nih.gov

Detailed analysis of 2D NMR data, including COSY, TOCSY, HSQC, and HMBC experiments, was crucial for establishing the connectivity of the atoms within the molecule. nih.gov The presence of five distinct amino acid residues was indicated by correlations in the HSQC spectrum, which showed five α-methines and one methylene group correlating to carbons in the typical range for amino acids. nih.gov The sequence of these amino acids and the polyketide unit, and how they were linked to form the macrocycle, were determined by long-range HMBC and ROESY correlations. nih.gov These experiments reveal through-bond and through-space proximities between protons and carbons, allowing for the assembly of the complete cyclic structure.

Polyketide Moiety Structural Analysis

A significant feature of this compound is a long polyketide side chain, identified as 7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienoic acid (Ddtd). nih.gov Polyketides are a large class of secondary metabolites derived from the repeated condensation of acetyl-CoA and/or propionyl-CoA units. cardiff.ac.uk The structural analysis of this moiety relied heavily on the interpretation of NMR data. nih.gov

The initial building blocks of the polyketide were identified through COSY and HSQC-TOCSY experiments. nih.gov A conjugated diene system was identified from the signals of four olefinic protons in the downfield region of the ¹H NMR spectrum. nih.gov HMBC correlations linked this diene system to a carbonyl group, establishing the α,β-unsaturated carboxylic acid terminus. nih.gov Further COSY and HSQC-TOCSY correlations extended the spin system from the diene to an allylic methylene, two oxymethines, and a methine group. nih.gov

The complete assembly of the polyketide chain was achieved by piecing together these fragments using key long-range HMBC correlations. nih.gov For instance, correlations from specific methyl protons to neighboring carbon atoms allowed for the unambiguous placement of the methyl branches and hydroxyl groups along the chain. nih.gov The relative configuration of the chiral centers within this polyketide residue was determined through a combination of J-based configurational analysis, which examines the coupling constants between protons, and quantum mechanical calculations. nih.govacs.orgnih.gov

Identification and Stereochemistry of Uncommon Amino Acid Residues

This compound is distinguished by the presence of several non-standard amino acid residues, including 3-carbamoyl threonine and phosphoserine, a first for a marine natural product. nih.gov It also contains an erythro-L-β-methylasparagine (βMeAsn) residue. vulcanchem.com

The identification of these uncommon residues was facilitated by a combination of NMR spectroscopy and mass spectrometry. nih.gov The presence of the 3-carbamoyl threonine and phosphoserine was supported by the molecular formula and specific fragmentation patterns observed in the ESI-MS/MS spectrum, which showed losses corresponding to a carbamic acid and a phosphate group. nih.gov

Determining the absolute configuration (stereochemistry) of the amino acid components is a critical step in structural elucidation. For this compound, this was accomplished using an advanced Marfey's method combined with LC-MS analysis. nih.govmdpi.com This method involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with a chiral reagent (Marfey's reagent, FDAA or FDLA), and then analyzing the resulting diastereomers by liquid chromatography. mdpi.com By comparing the retention times of the derivatives from this compound with those of authentic amino acid standards, the D/L configuration of each residue was assigned. nih.govmdpi.com Chiral HPLC was also employed in this process. nih.govmdpi.com

Specifically for the erythro-L-β-methylasparagine residue, its configuration was confirmed by comparing its derivatized form with that from an authentic sample of microcystin (B8822318) LR, which is known to contain erythro-D-βMeAsn. nih.govvulcanchem.com The co-elution of the D-FDLA derivative of this compound's residue with the L-FDLA derivative of the microcystin standard confirmed the erythro-L configuration. nih.govvulcanchem.com This was further corroborated by J-based configurational analysis of NMR data. nih.govvulcanchem.com

Table of Compounds Mentioned

Compound Name
This compound
3-carbamoyl threonine
Phosphoserine
erythro-L-β-methylasparagine
7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienoic acid
Microcystin LR
Acetyl-CoA

Biosynthetic Pathway Investigations of Celebeside a

Proposed Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Biogenesis

The structural architecture of celebeside A strongly suggests a hybrid biosynthetic pathway involving both Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) systems. nio.res.innih.gov NRPS and PKS are large, modular enzyme complexes that produce a wide array of natural products in bacteria and fungi, independent of ribosomal protein synthesis. encyclopedia.pubmdpi.comnih.gov

The peptide portion of this compound, which includes several amino acid residues, is characteristic of NRPS assembly. encyclopedia.pub NRPS modules are responsible for the selection, activation, and condensation of specific amino acids. scribd.com In contrast, the lipid component of this compound is believed to be of mixed biogenesis, incorporating a polyketide moiety. nio.res.inmdpi.com PKS modules work in a similar fashion to NRPS but utilize acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA, to build polyketide chains. scribd.com The combination of these two enzymatic systems, often physically linked as a hybrid PKS-NRPS complex, allows for the creation of structurally diverse molecules like this compound that incorporate both amino acid and polyketide-derived units. rsc.org This hybrid nature is a hallmark of many complex marine natural products. nio.res.in

Enzymatic Machinery Involved in Cyclic Depsipeptide Formation

This compound is classified as a cyclic depsipeptide, a class of molecules characterized by the presence of at least one ester linkage within the cyclic structure, in addition to amide bonds. encyclopedia.pubmdpi.com The formation of this cyclic structure is a critical step in the biosynthesis of this compound and is catalyzed by specific enzymatic machinery.

The cyclization is typically the final step in the assembly of the linear precursor on the NRPS/PKS mega-enzyme. A specialized domain, known as the Thioesterase (TE) domain, is usually located at the end of the last NRPS module. scribd.com This TE domain is responsible for cleaving the completed linear chain from the enzyme complex. In the case of cyclic depsipeptides, the TE domain catalyzes an intramolecular cyclization reaction. Instead of simple hydrolysis, the TE domain facilitates the formation of an ester bond between the carboxyl group of the C-terminal residue and a hydroxyl group of an amino acid side chain within the peptide, such as serine or threonine. mdpi.comrsc.org This process results in the formation of the characteristic macrolactone ring of depsipeptides. mdpi.com The unique "head-to-side-chain" cyclization pattern observed in some depsipeptides involves the C-terminus forming an ester bond with a β-hydroxyl group of an internal amino acid. researchgate.netmdpi.com

Post-Translational Modifications and Their Role in Structural Diversity

Post-translational modifications play a crucial role in expanding the structural and functional diversity of natural products like this compound. nih.govnih.gov These modifications occur after the main backbone of the molecule has been assembled and can include a variety of chemical transformations.

A notable feature of this compound is the presence of a phosphoserine residue. nih.govacs.org This indicates that a phosphorylation event occurs during its biosynthesis. This modification is carried out by a kinase enzyme, which transfers a phosphate (B84403) group from a donor molecule, such as ATP, to the hydroxyl group of a serine residue within the this compound precursor. nih.gov The introduction of this phosphate group can significantly alter the molecule's polarity and biological activity.

Furthermore, this compound contains an uncommon 3-carbamoyl threonine residue. nih.govacs.org The formation of this unusual amino acid likely involves dedicated tailoring enzymes that modify a standard threonine residue either before or after its incorporation into the growing peptide chain. Such modifications are common in NRPS-derived peptides and contribute significantly to their structural uniqueness and biological potency. nih.gov These modifications highlight the sophisticated enzymatic machinery that producer organisms have evolved to create complex and diverse natural products. nih.govspringernature.com

Genetic Basis for Biosynthesis in Producer Microorganisms

The intricate biosynthetic pathway of this compound is encoded by a dedicated set of genes, known as a biosynthetic gene cluster (BGC), within the genome of the producer microorganism. nih.gov Although this compound was first isolated from the marine sponge Siliquariaspongia mirabilis, it is widely believed that the true producer is a symbiotic microorganism residing within the sponge. nih.govmdpi.com This is a common phenomenon, as many natural products isolated from sponges are actually produced by their microbial symbionts. researchgate.net

The BGC for this compound would contain the genes encoding the large NRPS and PKS enzymes, as well as the genes for the various tailoring enzymes responsible for post-translational modifications, such as the kinase for phosphorylation and the enzymes involved in forming the 3-carbamoyl threonine. mdpi.com Identifying and characterizing this gene cluster is a key area of research, as it can provide definitive proof of the biosynthetic pathway and open up possibilities for heterologous expression and bioengineering of the molecule. mdpi.com Advances in genome mining and sequencing technologies are making it increasingly feasible to identify such orphan gene clusters from complex environmental samples and link them to the natural products they produce. nih.gov The study of these BGCs is essential for understanding the evolution of natural product biosynthesis and for harnessing this biosynthetic potential to create novel compounds. biorxiv.org

Pharmacological and Biological Activity Research of Celebeside a

Antiviral Activity Studies

Celebeside A has demonstrated notable efficacy in inhibiting the entry of the Human Immunodeficiency Virus type 1 (HIV-1). frontiersin.orgnih.gov In a single-round infectivity assay, this compound was shown to neutralize HIV-1 with a half-maximal inhibitory concentration (IC₅₀) of 1.9 ± 0.4 µg/mL. frontiersin.orgnih.govnih.govfrontiersin.org This activity specifically targets the initial stages of the viral life cycle, preventing the virus from entering host cells. drugtargetreview.commdpi.com

The selectivity of this compound's antiviral activity is closely linked to its unique chemical structure. frontiersin.orgnih.gov It is an unusual cyclic depsipeptide composed of a polyketide moiety and five amino acid residues. frontiersin.orgnih.govamazonaws.com A key structural feature essential for its anti-HIV-1 activity is the presence of a phosphoserine residue. dntb.gov.uapsu.edu The importance of this component is highlighted by the fact that its non-phosphorylated analog, celebeside C, is inactive against HIV-1 even at concentrations as high as 50 µg/mL. frontiersin.orgnih.govfrontiersin.org This suggests that the phosphate (B84403) group plays a critical role in the compound's ability to interfere with viral entry. dntb.gov.ua

CompoundTargetAssay TypeIC₅₀ ValueReference
This compoundHIV-1 EntrySingle-Round Infectivity Assay1.9 ± 0.4 µg/mL frontiersin.orgnih.govfrontiersin.org
Celebeside C (non-phosphorylated analog)HIV-1 EntrySingle-Round Infectivity AssayInactive (>50 µg/mL) frontiersin.orgnih.govfrontiersin.org

This compound is part of a larger family of marine-derived cyclic depsipeptides that exhibit anti-HIV activity, often by inhibiting viral entry. dntb.gov.uacore.ac.uk When compared to other peptides isolated from marine sponges, this compound's activity is significant. For instance, theopapuamide B, another depsipeptide isolated from the same sponge, Siliquariaspongia mirabilis, also neutralizes HIV-1 with an IC₅₀ value of 0.8 µg/mL. acs.org

Other related compounds, such as papuamides and mirabamides, also function as inhibitors of HIV-1 entry. drugtargetreview.comdntb.gov.ua Mirabamides A-D inhibit HIV-1 envelope-mediated fusion, with mirabamide A being one of the most potent inhibitors in this group, comparable to papuamide A. dntb.gov.ua Neamphamide A, which shares structural similarities with celebesides, shows potent cytoprotective activity against HIV-1 infection with a half-maximal effective concentration (EC₅₀) of approximately 28 nM. frontiersin.org The activity of many of these peptides is attributed to their interaction with the viral envelope glycoproteins or other components involved in the fusion process. dntb.gov.ua The presence of unusual amino acid residues and specific structural motifs, like the phosphoserine in this compound, is often critical for their bioactivity. dntb.gov.uapsu.edu

CompoundSource OrganismAnti-HIV Activity (IC₅₀/EC₅₀)Reference
This compoundSiliquariaspongia mirabilisIC₅₀: 1.9 µg/mL acs.org
Theopapuamide BSiliquariaspongia mirabilisIC₅₀: 0.8 µg/mL acs.org
Neamphamide ANeamphius huxleyiEC₅₀: ~28 nM frontiersin.org
MicrospinosamideSidonops microspinosaEC₅₀: 0.2 µg/mL acs.org
Callipeltin ACallipelta sp.EC₅₀: 0.01 µg/mL acs.org

Anticancer Activity Investigations

In addition to its antiviral effects, this compound has been investigated for its potential as an anticancer agent. Research has shown that it possesses cytotoxic activity against certain human cancer cell lines. Specifically, this compound was found to be active against the HCT-116 human colon carcinoma cell line, with a reported IC₅₀ value of 9.9 µM, which is equivalent to 0.009 µM in other reports. Theopapuamides, isolated alongside celebesides, also demonstrated cytotoxicity against HCT-116 cells with IC₅₀ values ranging between 1.3 µM and 2.5 µM. However, it was noted that celebesides A, B, and C were also cytotoxic to healthy cell lines, indicating a potential lack of selectivity in their anticancer action.

CompoundCell LineActivity TypeIC₅₀ ValueReference
This compoundHCT-116 (Human Colon Carcinoma)Cytotoxicity9.9 µM
Theopapuamide BHCT-116 (Human Colon Carcinoma)Cytotoxicity1.3 µM
Theopapuamide CHCT-116 (Human Colon Carcinoma)Cytotoxicity2.5 µM

Based on the available research, there is no specific information regarding the activity of this compound against drug-resistant cancer cell models. While related compounds from marine sponges, such as kendarimide A, have been shown to reverse P-glycoprotein-mediated multidrug resistance in tumor cells, similar studies for this compound have not been reported in the provided search results. frontiersin.org

Mechanism of Action Moa Research of Celebeside a

Elucidation of Anti-HIV-1 Entry Pathways and Cellular Targets

Scientific investigations have demonstrated that celebeside A exhibits its anti-HIV-1 activity by inhibiting the entry of the virus into host cells. mdpi.comacs.orgmdpi.comresearchgate.net In a single-round infectivity assay, this compound was shown to neutralize HIV-1 with an IC₅₀ value of 1.9 ± 0.4 μg/mL. mdpi.comacs.orgmdpi.comamazonaws.com This inhibitory action occurs at the initial stages of the viral life cycle, specifically during the process of membrane fusion. mdpi.com

The primary cellular targets for this compound's anti-HIV-1 activity are believed to be components of the viral envelope itself. mdpi.comnih.govfrontiersin.org The HIV-1 entry process is a complex cascade involving the viral envelope glycoproteins, gp120 and gp41, which mediate the attachment to the host cell's CD4 receptor and subsequent fusion of the viral and cellular membranes. nih.govplos.org It is proposed that this compound, like other related cyclic depsipeptides, interacts with these envelope glycoproteins, thereby disrupting the conformational changes necessary for membrane fusion and preventing the virus from delivering its genetic material into the host cell. mdpi.complos.org

Role of the Phosphoserine Residue in Modulating Biological Activity

A critical structural feature of this compound that dictates its biological activity is the presence of a phosphoserine residue. mdpi.commdpi.comdntb.gov.ua Structure-activity relationship studies have revealed that this phosphate (B84403) group is essential for the compound's anti-HIV-1 efficacy. mdpi.comdntb.gov.uadovepress.comnih.gov This is evidenced by the fact that celebeside C, a structural analog of this compound that lacks the phosphoserine moiety, is inactive against HIV-1, even at high concentrations. mdpi.comacs.orgmdpi.comamazonaws.comufmg.bruni-duesseldorf.de The stark contrast in activity between these two closely related compounds underscores the indispensable role of the negatively charged phosphate group in the anti-HIV mechanism of this compound. amazonaws.comdovepress.com

However, it is worth noting that while the phosphoserine residue is crucial for this compound's activity, the hypothesis that it is a universal requirement for anti-HIV activity in all related peptides has been questioned. mdpi.com For instance, the anti-HIV cyclodepsipeptide homophymine A, which is structurally distinct and lacks a phosphoserine residue, also exhibits potent anti-HIV activity, suggesting that other structural motifs can also confer this biological function. mdpi.com

Molecular Interactions with Viral and Cellular Components

The precise molecular interactions of this compound with viral and cellular components are an area of ongoing investigation. Based on studies of related anti-HIV depsipeptides like papuamide A, a proposed model for this compound's mechanism involves a multi-point interaction with the viral membrane. mdpi.comnih.gov These related compounds are thought to insert a hydrophobic tail into the lipid bilayer of the viral envelope. mdpi.comnih.gov

This insertion may be stabilized by interactions with specific membrane components. For other similar compounds, interactions with phosphatidylserine (B164497) (PS), a phospholipid present on the viral membrane, have been suggested. mdpi.com Cooperative binding to PS could potentially increase the local concentration of the peptide at the viral surface, enhancing its inhibitory effect. mdpi.com Furthermore, interactions with cholesterol within the viral membrane have also been proposed for some related depsipeptides. mdpi.comnih.gov

The primary interaction leading to the inhibition of viral entry is believed to be with the HIV envelope glycoproteins, gp120 and gp41. nih.govplos.org By binding to these proteins, this compound likely interferes with the critical conformational rearrangements that are necessary for the fusion of the viral and host cell membranes, thus blocking a crucial step in the HIV-1 life cycle. plos.org

Investigation of Cytotoxic Mechanisms in Carcinoma Cells

In addition to its antiviral properties, this compound has demonstrated cytotoxic activity against certain cancer cell lines. Specifically, it has shown to be cytotoxic to human colon carcinoma (HCT-116) cells. mdpi.comacs.orgmdpi.comnih.govuni-duesseldorf.de The concentration of this compound required to inhibit 50% of HCT-116 cell growth (IC₅₀) has been reported to be 9.9 µM. mdpi.comnih.gov

The exact mechanism by which this compound induces cytotoxicity in carcinoma cells has not been definitively elucidated for the compound itself. However, studies on theopapuamides, which were isolated from the same marine sponge, Siliquariaspongia mirabilis, provide significant insights. mdpi.com Research on theopapuamides revealed that they induce apoptosis in cancer cells through a caspase-independent pathway. mdpi.com It was concluded that their toxicity likely stems from an acute, direct, and non-specific mechanism. mdpi.com Given the structural similarities and co-isolation of celebesides and theopapuamides, it is highly probable that this compound exerts its cytotoxic effects through a similar caspase-independent apoptotic mechanism, characterized by a direct and non-specific mode of action. mdpi.com

Structure Activity Relationship Sar Studies of Celebeside a and Analogs

Systematic Structural Modifications and Their Impact on Antiviral Efficacy

The antiviral activity of celebeside A is primarily associated with the inhibition of HIV-1 entry into host cells. nih.govsemanticscholar.org This mechanism of action is a common feature among several marine-derived cyclic depsipeptides. mdpi.comworktribe.com

Correlation between Phosphorylation and Anti-HIV-1 Activity

One of the most striking findings from SAR studies of this compound is the critical role of phosphorylation in its anti-HIV-1 activity. nih.govvulcanchem.comresearchgate.net this compound contains a phosphoserine residue, and this feature is directly correlated with its ability to neutralize the virus. nih.govvulcanchem.comacs.orgnih.gov

Table 1: Anti-HIV-1 Activity of this compound and C

Compound Phosphorylation Status IC₅₀ (μg/mL)
This compound Phosphorylated 1.9 ± 0.4 nih.govacs.orgnih.gov
Celebeside C Non-phosphorylated >50 nih.govvulcanchem.comacs.orgnih.gov

Influence of Amino Acid Residue Variations on Biological Profile

This compound is composed of five amino acid residues, including the uncommon 3-carbamoyl threonine and a phosphoserine. nih.govacs.orgnih.gov The unique composition and sequence of these amino acids are crucial for its biological activity. riphah.edu.pk The presence of unusual amino acid residues is a common feature of many marine-derived peptides with therapeutic potential. semanticscholar.orgresearchgate.net

Contribution of the Polyketide Moiety to Pharmacological Properties

In addition to its peptide core, this compound possesses a polyketide moiety. nih.govacs.orgnih.govresearchgate.net Polyketides are a diverse class of natural products known for a wide range of biological activities, including antiviral properties. mdpi.commdpi.com The polyketide portion of this compound is a significant structural feature that contributes to its pharmacological profile. acs.orgnih.govresearchgate.netriphah.edu.pk

Table 2: Compound Names Mentioned

Compound Name
This compound
Celebeside B
Celebeside C
Homophymine A
Theopapuamide B
Mirabamide C
Microcystin (B8822318) LR
Koshikamide G
Crassarines F
Crassarines H
Largazole
Penasins A-E
Aaptamine
Yaku'amide A
Yaku'amide B
Haligramides A
Haligramides B
Polytheonamides A
Polytheonamides B
Neopetrosiamdes A
Neopetrosiamdes B
Koshikamides F
Koshikamides H
Microspinosamide
Mirabamides E-H
Callipeltin A
Plitidepsin
Nagahamide A
Didemnin B
Kahalalide F

Chemical Synthesis and Analog Development of Celebeside a

Total Synthesis Strategies for Celebeside A

The total synthesis of this compound presents a formidable challenge due to its intricate architecture, which includes multiple stereocenters, a macrocyclic ring, and a phosphate (B84403) group. nih.gov Synthetic chemists have explored various approaches to assemble this complex natural product.

Macrocyclization Methodologies for Cyclic Depsipeptide Construction

A critical step in the synthesis of this compound and other cyclic depsipeptides is the formation of the macrocyclic ring, which contains both amide and ester (depsi) bonds. mdpi.comnih.gov The construction of this large ring is often challenging due to entropic factors. mdpi.com Strategies for macrocyclization can be broadly categorized into solution-phase and on-resin methods. researchgate.net

Solution-Phase Macrocyclization: This approach involves the cyclization of a linear precursor in a dilute solution to favor intramolecular reaction over intermolecular polymerization. Key considerations include the choice of the cyclization site (macrolactamization vs. macrolactonization) and the coupling reagents used to facilitate the ring closure. mdpi.com

On-Resin Macrocyclization: In this strategy, the linear peptide is anchored to a solid support, typically through a side chain, and the cyclization is performed while the peptide is still attached to the resin. researchgate.netmdpi.com This can simplify purification and, in some cases, improve cyclization efficiency.

While specific total syntheses of this compound are not extensively detailed in the provided search results, the synthesis of related complex cyclodepsipeptides like kahalalide F has utilized both solution-phase and solid-phase macrocyclization techniques. mdpi.com For instance, the synthesis of kahalalide A involved on-resin cyclization using a Kenner sulfonamide safety-catch linker. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide synthesis and is highly applicable to the assembly of the linear precursor of this compound. beilstein-journals.orgbachem.comproteogenix.science This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. beilstein-journals.orgbachem.com

The general workflow of SPPS includes the following steps:

Anchoring: The C-terminal amino acid is attached to the resin. beilstein-journals.org

Deprotection: The Nα-protecting group of the resin-bound amino acid is removed. bachem.com

Coupling: The next protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. bachem.com

Washing: Excess reagents and byproducts are washed away. bachem.com

Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. bachem.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly used protection scheme in SPPS. beilstein-journals.org Automated SPPS instruments have significantly streamlined this process, allowing for the efficient synthesis of complex peptides. beilstein-journals.org For the synthesis of depsipeptides like this compound, the ester bond can be formed either by incorporating a pre-formed dipeptide unit containing the ester linkage or by forming the ester bond on the solid phase. mdpi.com

Chemoenzymatic and Biocatalytic Strategies for Complex Fragment Assembly

Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the high selectivity of enzymatic reactions. beilstein-journals.org This approach is particularly valuable for the synthesis of complex natural products. beilstein-journals.orgresearchgate.net In the context of depsipeptides, enzymes such as thioesterases (TEs), which are involved in the natural biosynthesis of these compounds, can be harnessed for macrocyclization. beilstein-journals.org

These enzymatic strategies offer several advantages:

High Regio- and Stereoselectivity: Enzymes can catalyze reactions at specific sites with high fidelity, avoiding the need for complex protecting group strategies. beilstein-journals.org

Milder Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions under mild conditions, which can help prevent side reactions like epimerization. researchgate.net

While the direct application of chemoenzymatic strategies to the total synthesis of this compound is not explicitly documented in the provided results, the successful use of thioesterase-catalyzed macrocyclization in the synthesis of other macrocyclic peptides and polyketides highlights its potential as a powerful tool for constructing the this compound scaffold. beilstein-journals.org

Design and Synthesis of this compound Analogs

The synthesis of analogs is a crucial step in understanding the biological activity of a natural product and in developing new therapeutic agents with improved properties.

Rational Design Based on SAR Insights for Enhanced Efficacy

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound, a key insight into its SAR comes from the comparison with its natural analog, celebeside C. nih.govacs.orgvulcanchem.com

CompoundPhosphoserine ResidueAnti-HIV-1 Activity (IC₅₀)
This compound Present1.9 ± 0.4 μg/mL nih.govacs.orgvulcanchem.comacs.org
Celebeside C AbsentInactive at concentrations up to 50 μg/mL nih.govacs.orgvulcanchem.comacs.org

This stark difference in activity strongly indicates that the phosphoserine residue is essential for the anti-HIV-1 activity of this compound . nih.govacs.orgvulcanchem.com This finding provides a clear direction for the rational design of future analogs, where modifications to the phosphate group or its positioning could be explored to potentially enhance efficacy or modulate activity. Further SAR studies could involve modifications to other parts of the molecule, such as the polyketide chain or other amino acid residues, to probe their contributions to bioactivity. researchgate.netresearchgate.net

Exploration of Olefin Metathesis-Based Synthetic Routes for Diversity

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has revolutionized the synthesis of complex molecules, including macrocycles. rsc.org Ring-closing metathesis (RCM) is particularly well-suited for the synthesis of macrocyclic compounds and is a widely applied strategy in natural product synthesis. rsc.org

Cross-metathesis, another variant of this reaction, allows for the coupling of two different olefin partners. rsc.orgu-tokyo.ac.jp This strategy can be employed to introduce diversity into a molecular scaffold, making it a valuable tool for the synthesis of analog libraries. researchgate.net For instance, an olefin cross-metathesis approach was successfully used in the total synthesis of depudecin (B143755) and its analogs, demonstrating the utility of this method for creating structural diversity for SAR studies. researchgate.net

While a specific application of olefin metathesis for the synthesis of this compound analogs is not detailed in the search results, its proven success in the synthesis of other complex natural products and their analogs suggests it would be a highly effective strategy for generating a diverse range of this compound analogs for biological evaluation. acs.orgresearchgate.net This could involve, for example, modifying the length or substitution pattern of the polyketide-derived side chain.

Ribosomally Engineered Synthesis and Post-Translational Manipulation for Hydroxyhydrocarbon Units

This compound, a cyclic depsipeptide, is naturally synthesized through a non-ribosomal peptide synthetase (NRPS) pathway in conjunction with polyketide synthase (PKS) machinery. mdpi.comnih.gov This biological route operates independently of messenger RNA (mRNA) and ribosomes. mdpi.commdpi.com However, recent advancements in synthetic biology have paved the way for the in vitro ribosomal synthesis of peptides incorporating hydroxyhydrocarbon (Hhc) units, which are characteristic structural motifs in natural products like this compound. springernature.comnih.gov This innovative approach circumvents the complexities of engineering large NRPS-PKS enzyme complexes for analog generation.

The strategy hinges on the ribosomal incorporation of specifically designed chemical precursors, followed by a post-translational chemical rearrangement to yield the desired Hhc-containing peptide backbone. springernature.comnih.gov This chemoenzymatic method allows for the creation of natural product-like peptides and their analogs using the translational machinery.

Methodology for Ribosomal Synthesis of Hhc-Containing Peptides

The core of this technique involves a multi-step process that combines genetic code reprogramming with subsequent chemical modifications. A series of azide (B81097)/hydroxy acids (AzHyA) were designed to serve as the chemical precursors for the Hhc units. springernature.comresearchgate.net

The key steps are outlined below:

Genetic Code Reprogramming: An engineered in vitro translation system, known as the flexible in vitro translation (FIT) system, is utilized. springernature.com This system enables the reprogramming of a genetic codon to incorporate the AzHyA precursor into a nascent peptide chain via an ester linkage. springernature.com

Ribosomal Synthesis: The ribosome, guided by the reprogrammed genetic template, synthesizes a precursor peptide where the AzHyA is part of the chain.

Post-Translational Modification: Following ribosomal synthesis, a chemical trigger induces a backbone rearrangement. This is typically achieved through the reduction of the azide group in the incorporated precursor, often using a phosphine (B1218219) reagent in a Staudinger reduction. springernature.com This deprotection of the amino group instigates a spontaneous O-to-N acyl shift. springernature.comnih.govresearchgate.net

Formation of Hhc Unit: The acyl shift results in the formation of a stable amide bond, completing the transformation of the precursor into a hydroxyhydrocarbon unit within the peptide backbone. springernature.com

This method facilitates the one-pot ribosomal synthesis of designer macrocycles that can contain various types of Hhc units, including β, γ, and δ-type structures. nih.govresearchgate.net

Research Findings on Precursor Incorporation and Acyl Shift

Research has demonstrated the successful application of this methodology for producing peptides with Hhc units, including statine (B554654) derivatives, which are γ-amino-β-hydroxy acids. springernature.com Statine and its analogs are significant because they can act as transition-state mimics for peptide hydrolysis. springernature.com

Precursor TypeKey FeaturesPost-Translational ReactionResulting Unit
Azide/hydroxy acids (AzHyA)Contain a masked amino group (azide) and a hydroxyl group. springernature.comStaudinger reduction of the azide followed by a spontaneous O-to-N acyl shift. springernature.comHydroxyhydrocarbon (Hhc) unit integrated into the peptide backbone. springernature.com
4-azide-3-hydroxybutanoic acid (γN3βOH)A model AzHyA residue used as a proof-of-concept. springernature.comReduction and subsequent acyl shift.A γ-amino-β-hydroxy acid (statine-like) structure. springernature.com

Future Research Directions and Translational Perspectives for Celebeside a

Advanced Omics Approaches for Comprehensive Biosynthetic Pathway Elucidation

A fundamental challenge in marine natural product research is understanding the origin and biosynthesis of complex molecules like celebeside A. It is widely hypothesized that many compounds isolated from sponges are actually produced by their symbiotic microorganisms. mdpi.comjst.go.jpresearchgate.net The intricate structure of this compound, a hybrid polyketide-peptide, strongly suggests it is assembled by a large, multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). mdpi.comjst.go.jp Identifying this BGC is crucial for understanding its production and for enabling biotechnological applications.

Future research must leverage a suite of advanced "omics" technologies to locate and characterize the this compound BGC within the Siliquariaspongia mirabilis holobiont (the sponge and its associated microbial community). researchgate.net A multi-omics strategy would be particularly powerful: omu.edu.tr

Metagenomics: The total DNA from the sponge and its microbial symbionts can be sequenced to create a library of all genetic information. jst.go.jpnih.gov Using bioinformatics tools like antiSMASH, this metagenome can be mined to identify putative BGCs, specifically searching for hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters that match the predicted assembly line for this compound's structure. nih.gov Comparative genomics across different sponge species can further highlight conserved or unique BGCs of interest. nih.govfrontiersin.org

Transcriptomics and Proteomics: To pinpoint the active BGC, it is essential to know which genes are actually being expressed. nih.gov Transcriptomics (sequencing of RNA) can reveal which of the identified BGCs are being transcribed, while proteomics (analysis of proteins) can detect the presence of the corresponding biosynthetic enzymes. omu.edu.trnih.gov Correlating the expression of a specific BGC with the presence of this compound in the sponge tissue (as detected by metabolomics) can provide strong evidence for its role in the compound's biosynthesis. nih.gov

Single-Cell Genomics: To definitively link a BGC to a specific symbiont, single-cell genomic techniques can be employed to sequence the genome of individual, unculturable bacterial cells isolated from the sponge, bypassing the need for cultivation. vliz.be

Successfully identifying the this compound BGC is the first step toward harnessing its biosynthetic power for sustainable production.

High-Throughput Screening for Identification of Novel Biological Activities

While the anti-HIV-1 activity of this compound is its most prominent feature, it is highly probable that this complex molecule possesses other biological functions. acs.org Marine natural products are known for their structural diversity and ability to interact with a wide array of biological targets. vliz.be A crucial future direction is to employ high-throughput screening (HTS) to systematically test this compound against a broad range of biological targets and disease models. thieme-connect.denih.gov

This expanded screening effort would move beyond its known anti-HIV role and explore its potential in other therapeutic areas. thieme-connect.de Key screening campaigns should include:

Oncology: Evaluating cytotoxicity against a comprehensive panel of human cancer cell lines to identify specific cancer types that may be sensitive to the compound.

Anti-infectives: Screening against a diverse collection of pathogenic bacteria and fungi, with a particular focus on multidrug-resistant (MDR) strains, which are a major global health threat. nih.govnih.gov Although initial tests against Candida albicans were negative, its activity against other fungal species should be explored. acs.org

Antivirals: Testing against a wider spectrum of viruses beyond HIV, including other retroviruses, influenza, and emerging viral pathogens. dovepress.com

Computational Modeling and In Silico Drug Design for Derivative Optimization

The crucial role of the phosphoserine residue in this compound's anti-HIV activity highlights the potential for structure-based drug design. Future research should heavily incorporate computational chemistry and molecular modeling to guide the development of optimized this compound derivatives. researchgate.netnih.gov This in silico approach is a cost-effective and powerful strategy to predict the properties of new molecules before undertaking their complex chemical synthesis. researchgate.netjrespharm.com

Key computational strategies include:

Molecular Docking and Dynamics: Once the precise molecular target of this compound within the HIV-1 entry mechanism is identified, molecular docking simulations can be used to model the interaction between the compound and its target protein at an atomic level. nih.gov Molecular dynamics simulations can then predict the stability of this interaction over time, providing insights into its binding affinity and mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of this compound analogues, QSAR models can be built. nih.gov These models mathematically correlate changes in chemical structure with changes in biological activity, allowing for the prediction of the most promising modifications to enhance potency or alter activity.

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds that not only have high activity but also possess favorable drug-like properties.

These computational approaches will enable a rational design strategy, focusing synthetic efforts on derivatives with the highest probability of being more potent, more stable, or having a novel spectrum of activity. nih.govmdpi.com

Exploration of New Marine Bioprospecting Targets for Structurally Related Compounds

The discovery of the celebeside family from Siliquariaspongia mirabilis suggests that this genus, and the broader Theonellidae family of sponges, are a rich source of unique depsipeptides. acs.org A focused bioprospecting effort on these and related organisms is a logical strategy for discovering new, structurally similar compounds.

Future bioprospecting should be guided by the following principles:

Targeted Organism Collection: Efforts should focus on collecting other species from the Siliquariaspongia genus and related genera within the Theonellidae family from different geographical locations. mdpi.com Marine sponges are known to exhibit significant chemical diversity based on their environment.

Focus on Symbionts: Given the strong evidence that microbial symbionts are the true producers of many sponge-derived natural products, research should prioritize the study of these microbial communities. researchgate.netresearchgate.net Metagenomic sequencing of these symbionts is a powerful tool for discovering novel BGCs that may produce related depsipeptides, even from unculturable microorganisms. nih.govasm.orgnih.gov Comparative analysis of the microbiomes from different sponge species can reveal conserved or unique biosynthetic potential. nih.govbiorxiv.org

Chemical and Genomic Dereplication: Advanced analytical techniques like mass spectrometry-based molecular networking, combined with genomic data, can rapidly identify known compounds and highlight novel structures early in the discovery process. geomar.de This allows researchers to avoid re-isolating known substances and focus on the truly novel molecules within an extract.

This targeted approach to bioprospecting increases the likelihood of discovering new celebeside analogues or other novel depsipeptides with potentially valuable biological activities.

Development of Sustainable Production Methods for Academic Research Quantities

A major bottleneck in the development of marine natural products is the limited supply of the compounds, which are often isolated in minute quantities from their natural source. researchgate.netmdpi.com Harvesting large quantities of sponges is environmentally unsustainable and cannot provide the amount of material needed for extensive preclinical and clinical studies. researchgate.netfrontiersin.org Therefore, developing sustainable production methods for this compound is a critical future objective.

Two primary strategies can be pursued:

Total Chemical Synthesis: Although challenging due to its complex stereochemistry and macrocyclic structure, the development of a total chemical synthesis for this compound is a key goal. Success in synthesizing other complex marine depsipeptides, often using techniques like solid-phase peptide synthesis (SPPS), provides a roadmap for this endeavor. tandfonline.commdpi.comspringernature.com A robust synthetic route would not only provide a sustainable supply of the natural product but also grant access to a wide range of non-natural analogues for detailed structure-activity relationship studies.

Biotechnological Production via Heterologous Expression: Perhaps the most promising long-term strategy is to harness the compound's own biosynthetic machinery. frontiersin.orgfrontiersin.org Once the BGC for this compound is identified (as described in section 9.1), it can be cloned and transferred into a fast-growing, easily culturable host microorganism, such as E. coli or a Streptomyces strain. mdpi.comnih.gov This process, known as heterologous expression, could enable the large-scale, fermentative production of this compound in a controlled and sustainable manner, overcoming the reliance on sponge collection. mdpi.comjst.go.jp This approach has been successfully used to activate "silent" BGCs and produce complex natural products. nih.govsjtu.edu.cn

Achieving a sustainable supply is the gateway to unlocking the full translational potential of this compound, enabling the comprehensive biological and pharmacological studies required for drug development.

Q & A

Basic Research Questions

Q. What are the primary chemical identification methods for Celebeside A, and how do they address structural ambiguity in novel marine natural products?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. Comparative analysis with known analogs (e.g., other macrolides) is critical to resolve ambiguities in stereochemistry . For reproducibility, experimental protocols must specify solvent systems, temperature controls, and spectrometer calibration parameters .

Q. How can researchers design preliminary bioactivity assays to assess this compound’s pharmacological potential without advanced resources?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or SRB tests) against standard cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and negative controls (DMSO solvent). Use ANOVA for statistical validation of dose-response relationships .

Q. What are the key challenges in isolating this compound from its natural source, and how can extraction yields be optimized?

  • Methodological Answer : Challenges include low natural abundance and matrix interference. Optimize via:

  • Solvent selection : Polar-nonpolar gradients (e.g., ethyl acetate-methanol) for liquid-liquid partitioning.
  • Chromatography : Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA).
    Document yield percentages at each step to identify bottlenecks .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate variables such as:

  • Cell line heterogeneity : Compare IC₅₀ values across epithelial vs. mesenchymal cancer models.
  • Assay conditions : pH, incubation time, and serum content in culture media.
    Statistical tools like Cohen’s d can quantify effect size discrepancies .

Q. What computational strategies validate this compound’s proposed mechanism of action (e.g., kinase inhibition)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding affinity and stability to target proteins (e.g., CDK2). Validate predictions via in vitro kinase inhibition assays (IC₅₀ correlation thresholds: r ≥ 0.7) .

Q. How can synthetic routes for this compound be optimized to address scalability and stereochemical fidelity?

  • Methodological Answer : Use retrosynthetic analysis to identify modular intermediates (e.g., polyketide fragments). Optimize asymmetric catalysis (e.g., Sharpless epoxidation) and protect labile functional groups (e.g., hydroxyls via TBS ethers). Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What experimental frameworks address the ecological role of this compound in its native marine ecosystem?

  • Methodological Answer : Deploy in situ sampling (e.g., sponge-microbe co-cultures) with metagenomic profiling (16S rRNA sequencing) to identify symbiotic producers. Quantify allelopathic effects via co-culture inhibition assays against competing marine microbes .

Methodological Best Practices

  • Data Validation : Ensure raw spectral data (NMR, MS) are archived in supplementary materials for peer review .
  • Statistical Rigor : Apply Bonferroni correction for multiple comparisons in bioactivity studies to reduce Type I errors .
  • Theoretical Frameworks : Link mechanistic hypotheses to established pathways (e.g., apoptosis induction via caspase-3 activation) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.